molecular formula C12H16O B14015324 3-(4-Ethylphenyl)-2-methylpropanal CAS No. 36207-16-6

3-(4-Ethylphenyl)-2-methylpropanal

Cat. No.: B14015324
CAS No.: 36207-16-6
M. Wt: 176.25 g/mol
InChI Key: COSSGWHBEHFKRM-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-2-methylpropanal is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a methylpropanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-2-methylpropanal typically involves the reaction of 4-ethylbenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the aldol condensation reaction, followed by dehydration to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening methods can optimize the reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: 3-(4-Ethylphenyl)-2-methylpropanoic acid.

    Reduction: 3-(4-Ethylphenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Ethylphenyl)-2-methylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-2-methylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-2-methylpropanal: Similar structure but with a methyl group instead of an ethyl group.

    3-(4-Ethylphenyl)-2-propanal: Similar structure but with a propanal moiety instead of a methylpropanal moiety.

    3-(4-Ethylphenyl)-2-methylbutanal: Similar structure but with a butanal moiety instead of a methylpropanal moiety.

Uniqueness

3-(4-Ethylphenyl)-2-methylpropanal is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Its combination of an ethyl-substituted phenyl ring and a methylpropanal moiety makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-(4-ethylphenyl)-2-methylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-11-4-6-12(7-5-11)8-10(2)9-13/h4-7,9-10H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSSGWHBEHFKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281631
Record name 3-(4-ethylphenyl)-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36207-16-6
Record name NSC22271
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22271
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-ethylphenyl)-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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